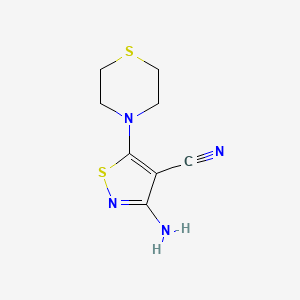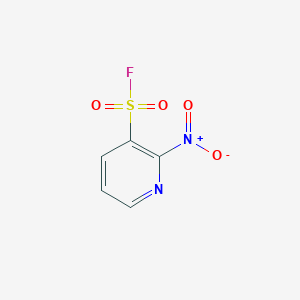![molecular formula C7H7ClF2N4 B2957171 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2490432-84-1](/img/structure/B2957171.png)
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride” is a chemical compound with the CAS Number: 2490432-84-1 . It has a molecular weight of 220.61 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H . This indicates the molecular structure of the compound. Further analysis would require more specific tools such as X-ray diffraction or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 220.61 . More specific physical and chemical properties would require laboratory analysis.Applications De Recherche Scientifique
Antibacterial Activity
The compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
Antifungal Activity
The compound has been reported to have antifungal properties. The inhibitory effects of the triazolo .
Neuroprotective Activity
The compound has been shown to have neuroprotective activity. The triazolopyridine ring is a structural fragment that is present in a number of drugs and [1,2,4]triazolo [4,3- a ]pyridines were shown to have herbicidal [5,6], antifungal, neuroprotective .
Potential c-Met Kinase Inhibitors
The compound has been identified as a potential c-Met kinase inhibitor. Two series of [1,2,4]triazolo [4,3- a ]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC 50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Energetic Materials
The compound has been identified as a potential component of energetic materials due to its good thermal stabilities and comparable detonation properties .
Herbicidal Activity
The compound has been shown to have herbicidal activity. The triazolopyridine ring is a structural fragment that is present in a number of drugs and [1,2,4]triazolo [4,3- a ]pyridines were shown to have herbicidal .
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
The compound belongs to the class of 1,2,4-triazoles , which are known to have various biological activities They can interact with different targets depending on their specific structure and substituents.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with their targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group in this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Without specific information, it’s difficult to summarize the affected pathways of this compound. 1,2,4-triazoles are often involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure. For instance, the presence of the difluoromethyl group and the triazole ring might affect its solubility, permeability, and metabolic stability, thereby influencing its bioavailability .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might be affected by its storage temperature .
Propriétés
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKSASRJCZZERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2957089.png)

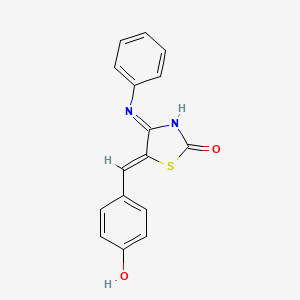
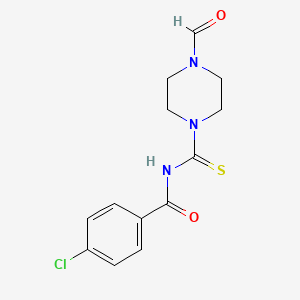


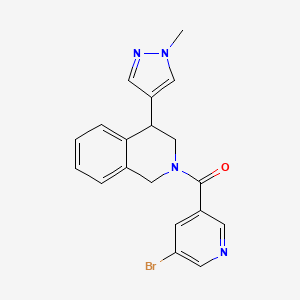
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)
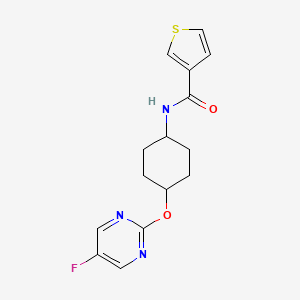
![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)
